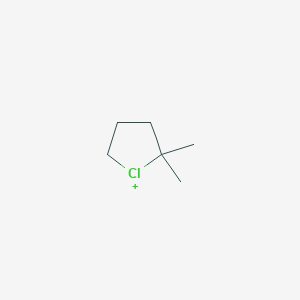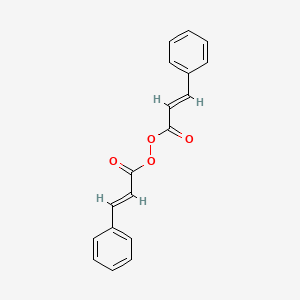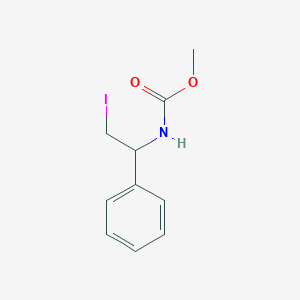
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is an organic compound with the molecular formula C14H18 It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons known for their distinctive blue color
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl and methyl-substituted cycloheptatriene derivatives with suitable reagents to form the azulene core. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of azulenes and their derivatives.
Biology: Research into its potential biological activities, such as anti-inflammatory or antimicrobial properties, is ongoing.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
Wirkmechanismus
The mechanism by which 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color.
1,4-Dimethylazulene: A derivative with two methyl groups at positions 1 and 4.
7-Ethyl-3,6-dihydro-1,4-dimethylazulene: A closely related compound with similar structural features.
Uniqueness
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for studying structure-activity relationships and developing new applications in various fields.
Eigenschaften
CAS-Nummer |
18454-88-1 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5-ethyl-3,8-dimethyl-1,6-dihydroazulene |
InChI |
InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-6,9H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
NVMJWYJTLVURAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(CC=C2C)C(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

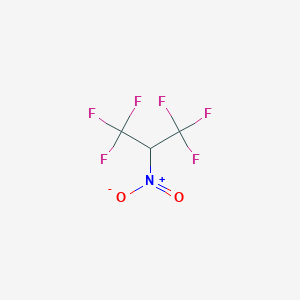


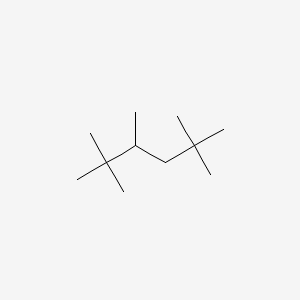
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
